molecular formula C28H28N4O6S2 B2932176 4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide CAS No. 313254-30-7

4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide

Cat. No.: B2932176
CAS No.: 313254-30-7
M. Wt: 580.67
InChI Key: TYADRTJNOAUQLM-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide is a useful research compound. Its molecular formula is C28H28N4O6S2 and its molecular weight is 580.67. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is a copolymer of naphthalene diimide (ndi) and bithiophene unit, which has been intensively studied for use as an electron acceptor in polymer solar cells . This suggests that its primary targets could be related to electron transfer processes.

Mode of Action

The compound interacts with its targets through its high electron mobility, high electron affinity, and broad light absorption . These properties allow it to effectively accept and transport electrons, which is crucial in its role as an electron acceptor in polymer solar cells .

Pharmacokinetics

Its solubility in organic solvents like chloroform, chlorobenzene, and dichlorobenzene suggests that it may have good bioavailability when administered in suitable formulations .

Result of Action

The primary result of Oprea1_076971’s action is the efficient transfer of electrons, which is key to its role in polymer solar cells . This electron transfer can result in a power conversion efficiency of over 8% when used as an acceptor in all-polymer solar cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_076971. For instance, its sensitivity to air and moisture, as well as its thermal instability, can affect its performance and stability . Moreover, the crystallization temperature of the compound can be influenced by the concentration of certain units in its structure, which can in turn affect its rigidity and intermolecular stacking .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O6S2/c1-31(2)39(35,36)23-13-9-19(10-14-23)27(33)29-25-17-21-7-5-6-8-22(21)18-26(25)30-28(34)20-11-15-24(16-12-20)40(37,38)32(3)4/h5-18H,1-4H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYADRTJNOAUQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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